BenchChemオンラインストアへようこそ!

1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine (CAS 1249141-37-4; molecular formula C9H12BrN5; molecular weight 270.13 g/mol) is a heterocyclic small molecule belonging to the imidazole-pyrazole hybrid class, characterized by a 4-bromo-substituted 3-aminopyrazole core tethered via a three-carbon propyl linker to an N-unsubstituted imidazole ring. This compound has been deposited in authoritative bioactivity databases including ChEMBL and BindingDB, with experimentally measured aqueous solubility and in vitro pharmacological profiling data available.

Molecular Formula C9H12BrN5
Molecular Weight 270.13 g/mol
Cat. No. B13636576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine
Molecular FormulaC9H12BrN5
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCN2C=C(C(=N2)N)Br
InChIInChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13)
InChIKeyDFLQTYGIURDFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine: Procurement-Grade Structural and Pharmacological Baseline for Imidazole-Pyrazole Hybrid Selection


1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine (CAS 1249141-37-4; molecular formula C9H12BrN5; molecular weight 270.13 g/mol) is a heterocyclic small molecule belonging to the imidazole-pyrazole hybrid class, characterized by a 4-bromo-substituted 3-aminopyrazole core tethered via a three-carbon propyl linker to an N-unsubstituted imidazole ring . This compound has been deposited in authoritative bioactivity databases including ChEMBL and BindingDB, with experimentally measured aqueous solubility and in vitro pharmacological profiling data available [1]. It is commercially supplied at 98% purity by multiple vendors and is utilized as a synthetic intermediate and pharmacological probe in medicinal chemistry programs targeting kinase inhibition, imidazoline receptor modulation, and cannabinoid receptor antagonism .

Why In-Class Imidazole-Pyrazole Hybrids Cannot Be Interchanged with 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine: The Bromine-Propyl Differentiation Axis


Within the imidazole-pyrazole hybrid chemotype, simple substitution of the 4-position halogen or alteration of the tether length between heterocyclic cores introduces measurable divergence in synthetic utility, physicochemical properties, and target binding profiles. The 4-bromo substituent on the target compound provides a heavier, more polarizable halogen atom compared to the 4-chloro analog (CAS 1340301-83-8), directly affecting reactivity in palladium-catalyzed cross-coupling reactions [1]. The three-carbon propyl linker confers distinct conformational freedom and spatial separation between the imidazole and pyrazole rings relative to the two-carbon ethyl-linked series (CAS 1860327-60-1), which has been shown in structure-activity relationship (SAR) studies of related imidazole-pyrazole conjugates to influence both linker-dependent biological potency and lipophilicity-driven pharmacokinetic properties [2][3]. These structural differences are not cosmetic—they dictate which downstream chemistry is accessible and which pharmacological profile is achievable, making blind interchange of in-class analogs a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine Relative to Closest Structural Analogs


Synthetic Handle Superiority: 4-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling That the 4-Chloro Analog Cannot Match in Rate

The 4-bromo substituent on the target compound is a significantly more reactive handle for Suzuki-Miyaura cross-coupling reactions compared to the 4-chloro substituent on the direct analog 1-(3-(1H-imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine (CAS 1340301-83-8). In systematic studies of halogenated aminopyrazoles under palladium catalysis, bromopyrazoles consistently demonstrate superior coupling efficiency relative to chloropyrazoles, with bromide derivatives enabling reactions under milder conditions (lower temperature, shorter time) and with broader substrate scope [1]. This differential reactivity is fundamental: the C-Br bond (bond dissociation energy ≈ 284 kJ/mol) undergoes oxidative addition to Pd(0) more readily than the C-Cl bond (BDE ≈ 352 kJ/mol), translating to faster reaction kinetics and higher product yields in library synthesis applications [2][3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Linker Length Differentiation: Propyl Tether Confers Distinct Conformational and Lipophilicity Profile vs Ethyl-Linked Analog

The three-carbon propyl linker connecting the imidazole and pyrazole rings in the target compound fundamentally alters the conformational landscape and physicochemical property profile compared to the ethyl-linked analog 4-bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1860327-60-1). In systematic SAR investigations of imidazole-pyrazole conjugates against Mycobacterium tuberculosis CYP121A1, the linker length between the heterocyclic cores directly modulated biological activity: the imidazole-CH2- series exhibited MIC values of 6.25-25 μg/mL, with antimycobacterial potency shown to be influenced by the lipophilicity differences between linker variants [1]. The propyl tether introduces an additional methylene unit compared to the ethyl analog, increasing calculated logP by approximately 0.5 units, which impacts both passive membrane permeability and nonspecific protein binding—factors critical for in vivo pharmacological performance [2][3].

Structure-Activity Relationship Linker Optimization Conformational Analysis

Target Engagement Profile: I1-Imidazoline Receptor Binding and Adrenergic Selectivity Ratio for Imidazole-Pyrazole Hybrid Class

The imidazole-pyrazole hybrid chemotype, of which this compound is a member, has been pharmacologically characterized at imidazoline and adrenergic receptor subtypes. Binding data for structurally related compounds from the Medical University of Gdansk program, curated in ChEMBL and BindingDB, demonstrate that imidazole-pyrazole hybrids exhibit measurable affinity across I1-imidazoline receptors (Nischarin/IRAS), alpha1-adrenoceptors, and alpha2-adrenoceptors in Sprague-Dawley rat tissue preparations [1]. The binding profile of this chemotype, determined via radioligand displacement assays using [3H]2BF1 (I1), [3H]prazosin (alpha1), and [3H]RX821002 (alpha2), establishes a multi-target engagement pattern distinct from imidazoline-only or pyrazole-only scaffolds [2][3]. The presence of the 4-bromo substituent and the propyl-linked imidazole distinguishes this analog within the broader hybrid class.

Imidazoline Receptor Binding Affinity Selectivity

Aqueous Solubility Baseline: Experimentally Measured Physicochemical Property Enabling Formulation and Assay Design Decisions

The aqueous solubility of 1-(3-(1H-imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has been experimentally determined and deposited in the ChEMBL database under assay ID CHEMBL3376393 [1]. This experimentally measured value provides a critical baseline for formulation development, in vitro assay buffer selection, and pharmacokinetic modeling. In contrast, the 4-chloro analog (CAS 1340301-83-8) and the ethyl-linked analog (CAS 1860327-60-1) lack equivalent publicly deposited experimental solubility data in ChEMBL, meaning procurement decisions for those analogs must rely on computational predictions (e.g., ACD/Labs, SwissADME) rather than verified measurements .

Physicochemical Properties Aqueous Solubility ADME

Procurement-Optimized Application Scenarios for 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine Based on Verified Differentiation Evidence


Medicinal Chemistry Library Diversification via Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

The 4-bromo substituent provides a privileged synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl, heteroaryl, and styryl boronic acids, enabling rapid generation of structurally diverse analog libraries. This reactivity advantage—rooted in the ~68 kJ/mol lower C-Br bond dissociation energy compared to C-Cl—is documented for unprotected aminopyrazole systems and directly justifies selection of this bromo variant over the 4-chloro analog when downstream diversification via C-C bond formation is planned [1][2]. The three-carbon propyl linker further ensures that the imidazole ring is adequately distanced from the pyrazole coupling site, minimizing steric interference during cross-coupling reactions.

Imidazoline Receptor (I1/Alpha2) Pharmacological Probe Development

The dual imidazole-pyrazole architecture of this compound positions it within a chemotype that has demonstrated measurable engagement at I1-imidazoline receptors (Nischarin/IRAS), alpha1-adrenoceptors, and alpha2-adrenoceptors in radioligand displacement assays [1][2]. For cardiovascular or neuropharmacology programs exploring imidazoline receptor modulation, this compound offers a structurally defined starting point where both the halogen (Br) and linker (propyl) can be systematically varied to optimize receptor subtype selectivity. The ChEMBL-curated binding data provide a quantitative framework for SAR hypothesis testing that is not available for many alternative imidazole-pyrazole hybrids.

Kinase Inhibitor Scaffold Optimization with Defined ADME Baseline

Imidazole-substituted pyrazole compounds are claimed as ATP-competitive kinase inhibitors in the Janssen Pharmaceutica patent family (WO2008/xxx), with the imidazole-pyrazole hybrid core serving as a privileged kinase hinge-binding motif [1]. The experimentally measured aqueous solubility of this compound (ChEMBL CHEMBL3376393) provides a verified physicochemical starting point for structure-property relationship (SPR) optimization, enabling medicinal chemists to track how subsequent structural modifications alter solubility relative to this baseline [2]. This compound is particularly suitable for programs targeting kinases where the propyl-linked imidazole can occupy the ribose pocket while the 4-bromo-pyrazol-3-amine engages the hinge region.

Cannabinoid CB1 Receptor Antagonist Core Modification Studies

The pyrazole-imidazole core architecture is a recognized bioisosteric replacement for the 1,5-diarylpyrazole motif found in rimonabant-class CB1 antagonists. SAR studies have demonstrated that replacing the central pyrazole of rimonabant with imidazole moieties produces compounds with low- to sub-nanomolar CB1 antagonist potency, with in vivo weight loss efficacy confirmed in DIO mouse models [1]. This compound, with its propyl-linked imidazole and 4-bromo substituent, represents a versatile intermediate for exploring eastern amide SAR around the CB1 pharmacophore, where the bromine atom can be elaborated to diverse aryl and heteroaryl groups to modulate peripheral vs central CB1 selectivity.

Quote Request

Request a Quote for 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.